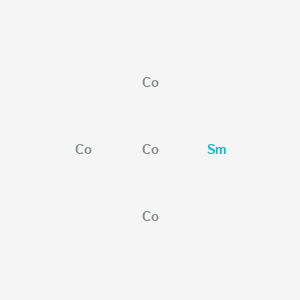

Cobalt;samarium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt and samarium form a compound known as samarium-cobalt, which is a type of rare-earth magnet. This compound is renowned for its strong magnetic properties and high resistance to demagnetization. Samarium-cobalt magnets were first developed in the early 1960s and have since been widely used in various high-performance applications due to their ability to maintain magnetic strength at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Samarium-cobalt compounds can be synthesized through several methods, including:

Evaporation of Aqueous Solutions: This involves evaporating aqueous solutions of cobalt and samarium nitrates, followed by calcination of the resulting material.

Ball-Milling: This method involves grinding the materials together to form a fine powder.

Co-Precipitation: This process involves precipitating the compounds from a solution, followed by drying and calcination.

Sol-Gel Process: This involves forming a gel from a solution containing the precursors, which is then dried and calcined.

Industrial Production Methods

In industrial settings, samarium-cobalt magnets are typically produced by sintering. This process involves pressing the powdered materials into a desired shape and then heating them to a temperature where the particles fuse together without melting. This method ensures the magnets have high density and strong magnetic properties .

Chemical Reactions Analysis

Types of Reactions

Samarium-cobalt compounds undergo various chemical reactions, including:

Oxidation: Samarium-cobalt can oxidize, forming oxides that can be used as catalysts.

Reduction: Reduction reactions can be used to produce pure samarium-cobalt from its oxides.

Substitution: In some cases, other rare-earth elements can substitute samarium in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Samarium-Cobalt Oxides: Used as catalysts in various chemical processes.

Pure Samarium-Cobalt: Used in the production of high-performance magnets.

Scientific Research Applications

Samarium-cobalt compounds have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which samarium-cobalt exerts its effects is primarily through its strong magnetic properties. The compound’s high coercivity, which is the resistance to demagnetization, is due to the pinning of domain walls by impurities intentionally added during the fabrication process . This pinning mechanism prevents the movement of domain walls, thereby maintaining the magnet’s strength .

Comparison with Similar Compounds

Samarium-cobalt magnets are often compared with neodymium magnets. While both are strong rare-earth magnets, samarium-cobalt magnets have higher temperature stability and resistance to demagnetization . they are more expensive due to the higher cost of raw materials . Similar compounds include:

Properties

CAS No. |

73588-37-1 |

|---|---|

Molecular Formula |

Co4Sm |

Molecular Weight |

386.1 g/mol |

IUPAC Name |

cobalt;samarium |

InChI |

InChI=1S/4Co.Sm |

InChI Key |

BVEGNGCQRHPTNL-UHFFFAOYSA-N |

Canonical SMILES |

[Co].[Co].[Co].[Co].[Sm] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)

![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)

![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)

![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)

![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)